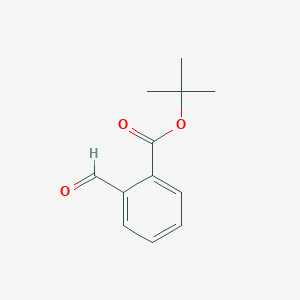

tert-Butyl 2-formylbenzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry and Ortho-Substituted Aromatic Aldehydes

Tert-Butyl 2-formylbenzoate (B1231588) is a bifunctional molecule belonging to two important classes of organic compounds: benzoate esters and ortho-substituted aromatic aldehydes.

Benzoate Esters: Esters are characterized by a carbonyl group bonded to an oxygen atom, which is in turn attached to an alkyl or aryl group. pressbooks.pub They are widely found in nature, contributing to the fragrances of fruits and flowers. pressbooks.publibretexts.org Benzoate esters, specifically, are derivatives of benzoic acid and are named similarly to salts, with the alkyl or aryl group named first, followed by "benzoate". pressbooks.publibretexts.org The tert-butyl group in tert-Butyl 2-formylbenzoate provides significant steric bulk, which can influence the reactivity of the adjacent formyl group and the ester itself. Esters can undergo various reactions, including hydrolysis back to a carboxylic acid and an alcohol, a process that can be catalyzed by either acid or base. lumenlearning.comnumberanalytics.com

Ortho-Substituted Aromatic Aldehydes: The presence of an aldehyde group (-CHO) on the benzene (B151609) ring makes it an aromatic aldehyde. The "ortho" designation indicates that the formyl group and the tert-butoxycarbonyl group are on adjacent carbon atoms of the benzene ring. This specific substitution pattern is crucial to the compound's reactivity. Ortho-substituted aromatic aldehydes are key intermediates in the synthesis of a wide variety of complex molecules and heterocyclic systems. researchgate.netscience.gov The reactivity of the aldehyde group can be influenced by the nature of the ortho-substituent. acs.org For instance, the presence of an ester group can modulate the electronic properties of the aromatic ring and the aldehyde, affecting its susceptibility to nucleophilic attack or oxidation. organic-chemistry.org

Significance as a Versatile Organic Synthon and Building Block

The dual functionality of this compound makes it a highly versatile building block in organic synthesis. cymitquimica.com A building block is a fundamental chemical unit used for the construction of more complex molecules. cymitquimica.commdpi.com The presence of both an aldehyde and a sterically hindered ester allows for selective and sequential reactions, a key strategy in the efficient construction of intricate molecular architectures.

Role in the Synthesis of Heterocyclic Frameworks

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems.

Isoindolinones and Isoquinolinones: Research has demonstrated the use of this compound derivatives in the synthesis of isoindolinones and isoquinolinones. For example, condensation with a chiral sulfinamide, followed by reduction and cyclization, yields chiral N-tert-butylsulfinyl-isoindolinones. acs.org These intermediates can then be alkylated to produce a variety of 3-substituted isoindolinones with high diastereoselectivity. acs.org Similarly, it has been utilized in cascade reactions to produce 1-substituted and C-unsubstituted 3-isoquinolinones, which are δ-lactams with a wide range of biological activities. rsc.org

Quinoline-Based Tetracycles: In a notable application, methyl 2-formylbenzoate, a closely related compound, is used in a tandem three-component reaction with a heteroaromatic amine and an isonitrile to construct complex quinoline-based tetracycles. nih.govscilit.comacs.org This highlights the potential of the 2-formylbenzoate scaffold in multicomponent reactions to rapidly build molecular complexity.

Contribution to Complex Molecule Construction

Beyond heterocyclic synthesis, the unique reactivity of this compound lends itself to the assembly of other complex molecules. The aldehyde group can participate in a wide array of carbon-carbon bond-forming reactions, while the tert-butyl ester can serve as a protecting group or be transformed into other functionalities.

Asymmetric Synthesis: The aldehyde functionality can be transformed into a chiral center. For instance, its derivative, methyl 2-formylbenzoate, has been used in the synthesis of chiral amines through the use of (R)- and (S)-tert-butylsulfinamides. acs.org This approach is foundational for creating enantiomerically pure compounds, a critical aspect of drug development.

Multifunctional Scaffolds: The ability to selectively manipulate the aldehyde and ester groups allows for the creation of defined molecular scaffolds. mdpi.com These scaffolds can then be further elaborated, attaching different molecular fragments to create libraries of compounds for screening in drug discovery and materials science.

The strategic placement of the formyl and tert-butoxycarbonyl groups on the aromatic ring makes this compound a powerful tool for chemists, enabling the efficient and controlled synthesis of a diverse range of complex and biologically relevant molecules.

Compound Information

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |

| This compound | 907948-73-6 | C12H14O3 | 80-81 sigmaaldrich.comsigmaaldrich.com |

| t-Butyl-3-bromo-5-formylbenzoate | 1018948-99-6 | C12H13BrO3 | 61-63 orgsyn.org |

| Methyl 2-formylbenzoate | Not specified | C9H8O3 | Not specified |

| 1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene | 1099597-89-3 | C12H15F3 | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGDHQPXAGWBSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of Tert Butyl 2 Formylbenzoate

Carbonyl Group Reactivity

The aldehyde functional group in tert-butyl 2-formylbenzoate (B1231588) is a primary site for a variety of chemical reactions, including nucleophilic additions, reductive aminations, condensations, and organocatalytic transformations.

Nucleophilic Addition Reactions (e.g., with arylboronic acids, isocyanides)

The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles. A significant example of this is the transition metal-catalyzed addition of arylboronic acids to 2-formylbenzoates, which leads to the formation of 3-substituted phthalides. Rhodium(I)-catalyzed asymmetric additions, in particular, have been shown to be effective. The use of SPINOL-based phosphites as ligands can achieve this transformation.

While specific examples detailing the reaction of tert-butyl 2-formylbenzoate with isocyanides are not extensively documented, the general reactivity of isocyanides suggests they can act as nucleophiles. Tert-butyl isocyanide, for instance, is known to form stable complexes with transition metals and can insert into metal-carbon bonds. It is plausible that under suitable catalytic conditions, it could add to the carbonyl group of this compound.

Reductive Amination and Cyclization Processes

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This process involves the initial formation of an imine or enamine intermediate via the reaction of the aldehyde with an amine, followed by reduction. While specific studies on this compound are not prevalent, general methodologies using various reducing agents, such as sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation, are widely applicable to aromatic aldehydes.

The resulting amino ester could potentially undergo subsequent intramolecular cyclization. For instance, if the amination is performed with an amine containing a nucleophilic group, this group could attack the ester carbonyl, leading to the formation of a lactam. The specific conditions and the nature of the amine would dictate the feasibility and outcome of such cyclization processes.

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., sulfinamides)

The carbonyl group readily undergoes condensation reactions with various nitrogen-containing nucleophiles. A notable example is the reaction with chiral sulfinamides, such as tert-butanesulfinamide. This condensation typically occurs in the presence of a dehydrating agent or a Lewis acid catalyst to yield N-sulfinyl imines. These chiral imines are valuable intermediates in asymmetric synthesis, as the sulfinyl group acts as a potent chiral auxiliary, directing subsequent nucleophilic additions to the imine carbon with high diastereoselectivity.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product Type |

| This compound | tert-Butanesulfinamide | Ti(OEt)4 or CuSO4 | Chiral N-tert-butanesulfinyl imine |

Mannich Reactions and Related Organocatalytic Transformations

The Mannich reaction is a three-component condensation involving an aldehyde, an amine (primary or secondary), and a compound with an acidic proton (e.g., a ketone). While direct, one-pot Mannich reactions involving this compound are not extensively reported, its aldehyde functionality makes it a suitable candidate for such transformations. In a typical sequence, the aldehyde reacts with the amine to form an iminium ion, which is then attacked by the enol or enolate of the third component.

Organocatalysis has emerged as a powerful tool for asymmetric Mannich reactions. Chiral amines or Brønsted acids can catalyze the enantioselective addition of nucleophiles to imines generated in situ from aldehydes like this compound. These reactions provide efficient routes to chiral β-amino carbonyl compounds.

Ester Group Reactivity

The tert-butyl ester group of the molecule also possesses distinct reactivity, primarily centered around its susceptibility to cleavage under acidic conditions and potential for intramolecular reactions.

Intramolecular Aminolysis Pathways

While not a commonly cited transformation for this specific molecule, the potential for intramolecular aminolysis exists under certain conditions. If the aldehyde group is first converted to an amine via reductive amination, the resulting primary or secondary amine could, in principle, act as an intramolecular nucleophile. Attack of the amine on the ester carbonyl would lead to the formation of a lactam, with the expulsion of tert-butanol. This cyclization would be favored by the formation of a stable five- or six-membered ring. The reaction would likely require thermal conditions or acid/base catalysis to proceed. The steric bulk of the tert-butyl group might hinder this reaction compared to less sterically demanding esters.

Aromatic Ring Functionalization and Derivatization

The aromatic ring of this compound contains two deactivating groups: the formyl (-CHO) group and the tert-butoxycarbonyl (-COOC(CH₃)₃) group. In electrophilic aromatic substitution (EAS) reactions, both of these substituents act as meta-directors and decrease the reactivity of the benzene (B151609) ring compared to benzene itself. truman.edu

The general mechanism for EAS involves two primary steps. The first, which is the rate-determining step, is the attack of the aromatic ring's π-electrons on a strong electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. libretexts.orgmasterorganicchemistry.com The positive charge in this intermediate is delocalized, residing on the ortho and para positions relative to where the electrophile attacked. uci.edu The second step is a rapid deprotonation from the carbon bearing the new electrophile, which restores the aromaticity of the ring. masterorganicchemistry.com

For a disubstituted ring like this compound, the position of a subsequent substitution is directed by the existing groups. Since both the formyl and ester groups are meta-directing deactivators, they will direct incoming electrophiles to the positions meta to themselves (positions 4 and 6). For instance, in the nitration of benzoic acid, a related compound, the carboxylic acid group directs the incoming nitro group to the meta position, a reaction that must often be kept at low temperatures to minimize the formation of ortho and para isomers. truman.edu While specific studies detailing the nitration or halogenation of this compound are not abundant, the principles of EAS predict that reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would yield the 4-nitro or 4-bromo derivatives, respectively.

Cascade and Multicomponent Reactions Involving the Formylbenzoate Moiety

The dual functionality of 2-formylbenzoate esters makes them ideal substrates for cascade and multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single synthetic operation. These reactions often begin with a transformation involving the highly reactive aldehyde group, followed by subsequent intramolecular reactions involving the ester.

The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity and is particularly effective for creating peptide-like structures. researchgate.net This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. Methyl 2-formylbenzoate, a close analog of the tert-butyl ester, has been successfully employed in Ugi-type MCRs to synthesize complex heterocyclic scaffolds. researchgate.net

The reaction proceeds through the initial formation of an imine from the condensation of the 2-formylbenzoate and an amine. This imine then reacts with the isocyanide and a carboxylic acid in a concerted or stepwise manner to form an α-acylamino amide intermediate. In specific applications using methyl 2-formylbenzoate, this process has been used as a key step in a tandem reaction sequence. For example, a three-component reaction between a heteroaromatic amine, methyl 2-formylbenzoate, and an isocyanide, followed by treatment with trifluoroacetic acid (TFA), leads to lactamization via intramolecular aminolysis of the adjacent ester, yielding structurally complex quinoline-based tetracycles. researchgate.net

The 2-formylbenzoate scaffold is also adept at participating in cascade cyclizations initiated by other fundamental organic reactions, such as the Mannich reaction. A notable example is a copper-catalyzed three-component reaction between a 2-formylbenzoate, a primary amine, and a ketone.

The proposed mechanism for this transformation begins with the formation of an imine from the 2-formylbenzoate and the amine. Concurrently, the ketone generates an enol form, which then acts as a nucleophile, attacking the imine carbon in a Mannich-type addition. This step creates a Mannich intermediate. The cascade is completed when the newly introduced secondary amine within the intermediate acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ester group. This final cyclization step results in the formation of a benzo-fused γ-lactam, also known as an isoindolinone.

Complexation and Coordination Chemistry with Metal Ions (e.g., Copper(II), Zinc(II), and Cadmium(II) complexes of formylbenzoates)

The carboxylate group of formylbenzoates is an effective ligand for coordinating with various metal ions. Research into the coordination chemistry of 4-formylbenzoate (B8722198) with copper(II), zinc(II), and cadmium(II) provides significant insight into the potential behavior of this compound. These studies often utilize an ancillary ligand, such as 1,10-phenanthroline (B135089), in the synthesis.

Mononuclear complexes can be synthesized from the reaction of 4-formylbenzoic acid with metal acetates like zinc(II) acetate (B1210297) or copper(II) acetate in the presence of 1,10-phenanthroline. In a representative copper(II) complex, the metal center is six-coordinate, featuring two monodentate formylbenzoate ligands, one bidentate 1,10-phenanthroline ligand, and a coordinated water molecule. The resulting structure adopts a distorted square-pyramidal geometry. In this arrangement, one of the formylbenzoate ligands occupies the axial position, while the other ligands form the base of the pyramid. The axial Cu-O bond is typically longer than the equatorial bonds due to the Jahn-Teller effect.

The table below details selected bond lengths for a (1,10-phenanthroline)bis(4-formylbenzoate)(aqua)copper(II) complex, illustrating the distorted geometry.

| Bond | Length (Å) |

| Cu1–O1 | 1.945(4) |

| Cu1–O4 | 2.300(4) |

| Cu1–N1 | 1.989(3) |

| Cu1–N2 | 1.998(3) |

| Data sourced from a study on copper(II) 4-formylbenzoate complexes. |

Zinc(II) and cadmium(II) also form stable complexes with 4-formylbenzoate and 1,10-phenanthroline. These d¹⁰ metal complexes are often fluorescent and have been investigated for their potential in sensing applications, such as detecting nitroanilines. The coordination of the formylbenzoate ligand to the zinc(II) ion is consistent with that of other zinc carboxylates.

Applications in Advanced Organic Synthesis

Precursor for the Synthesis of Diverse Heterocyclic Scaffolds

The compound is a cornerstone in the synthesis of numerous nitrogen- and oxygen-containing heterocycles. The aldehyde group provides a reactive site for condensation and addition reactions, while the tert-butyl ester serves as a latent carboxylate that can engage in subsequent cyclization steps to form lactam or lactone rings.

Isoindolinones are a class of γ-lactams that form the core structure of many biologically active compounds. Tert-Butyl 2-formylbenzoate (B1231588) is extensively used as a starting material for creating both 3-substituted and N-substituted isoindolinones through various synthetic strategies.

One common approach involves the condensation of the formyl group with a primary amine to form an imine, which then undergoes intramolecular cyclization. A notable method is the asymmetric synthesis of 3-substituted isoindolinones. acs.org For instance, the condensation of methyl 2-formylbenzoate with (S)-tert-butylsulfinamide yields a sulfinylimine. acs.org This intermediate can be reduced and cyclized in one pot to produce chiral N-tert-butylsulfinyl-isoindolinones. acs.org Subsequent deprotonation and alkylation at the C3 position afford a range of 3-substituted isoindolinones with high yields and diastereomeric ratios. acs.org

Another strategy involves multicomponent reactions. A copper-catalyzed three-component reaction of a 2-formylbenzoate, a primary amine, and a terminal alkyne can produce various propargylisoindolinones. beilstein-journals.org Similarly, a Mannich/lactamization reaction between a 2-formylbenzoate, an amine, and a ketone provides access to a broad scope of 3-substituted isoindolinones. beilstein-journals.org Grignard reagents have also been used; their reaction with an optically pure N-sulfinylimine derived from methyl 2-formylbenzoate leads to enantioenriched isoindolinones. researchgate.netresearchgate.net

| Starting Materials | Reaction Type | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Methyl 2-formylbenzoate, (S)-tert-butylsulfinamide, Alkylating agents | Asymmetric Alkylation | NaBH4, LDA | Chiral 3-substituted isoindolinones | acs.org |

| 2-Formylbenzoate, Primary amines, Terminal alkynes | Three-Component Reaction | Copper catalyst | Propargylisoindolinones | beilstein-journals.org |

| Methyl 2-formylbenzoate, N-sulfinylimine, Grignard reagents | Nucleophilic Addition/Cyclization | Grignard Reagent | Enantioenriched 3-substituted isoindolinones | researchgate.netresearchgate.net |

| 2-Formylbenzoic acid, Primary amines, Nucleophiles (e.g., indoles, pyrazolone) | Catalyst-Free Cyclization | Water (solvent) | 3-Substituted isoindolinones | thieme-connect.com |

Isobenzofuranones, also known as phthalides, are another class of heterocyclic compounds accessible from 2-formylbenzoate precursors. These γ-lactones are present in many natural products. The synthesis of chiral 3-aryl-isobenzofuranones is a key application.

A significant method involves the catalytic asymmetric 1,2-addition of organozinc reagents to methyl 2-formylbenzoates, followed by spontaneous lactonization. nih.gov Using a chiral phosphoramide (B1221513) ligand–Zn(II) complex, this tandem reaction produces chiral 3-substituted phthalides in excellent yields and good enantioselectivities. nih.gov Similarly, a sequential asymmetric arylation–lactonization pathway has been developed for synthesizing 3-aryl phthalides. nih.gov In this process, arylating agents generated from a boron–zinc exchange react with 2-formylbenzoates in the presence of a chiral amino naphthol ligand, yielding chiral phthalides with high enantiomeric excess. nih.gov Ruthenium-catalyzed enantioselective addition of arylboronic acids to methyl 2-formylbenzoates also provides an effective route to these chiral 3-aryl-isobenzofuranones. researchgate.net

| Starting Material | Reaction Type | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Methyl 2-formylbenzoates | Asymmetric 1,2-addition/Lactonization | Organozinc reagents, Chiral phosphoramide ligand-Zn(II) complex | Chiral 3-substituted isobenzofuranones | nih.gov |

| 2-Formylbenzoates | Asymmetric Arylation/Lactonization | Arylboronic acids, Chiral amino naphthol ligand, Diethylzinc | Chiral 3-aryl isobenzofuranones | nih.gov |

| Methyl 2-formylbenzoates | Enantioselective Arylation | Arylboronic acids, Ruthenium/Me-BIPAM catalyst | Chiral 3-aryl isobenzofuranones | researchgate.net |

The isoquinolinone framework is a key structural motif in numerous alkaloids and pharmacologically active molecules. The Groebke–Blackburn–Bienaymé (GBB) reaction, a multicomponent reaction, has been employed using methyl 2-formylbenzoate to create complex fused isoquinolinone systems. beilstein-journals.org The GBB adducts undergo subsequent intramolecular amidation to afford imidazopyridine-fused isoquinolinones. beilstein-journals.org Additionally, 2-formylbenzoate derivatives can be converted into methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylates, providing a general route to isoquinolines that can accommodate electron-withdrawing groups on the benzene (B151609) ring. buet.ac.bd More recent catalyst-free cascade processes, initiated by a Mannich reaction on imines derived from 2-formylphenyl acetate (B1210297), have been developed to synthesize novel 1-substituted 3-isoquinolinones in high yields. rsc.org

The synthesis of hybrid molecules, which combine two or more pharmacologically relevant scaffolds, is a growing area of interest. Tert-Butyl 2-formylbenzoate is instrumental in creating such complex structures. An α-amido sulfone, readily prepared from a 2-formyl benzoate (B1203000), serves as a key intermediate. mdpi.comresearchgate.net

In an asymmetric organocatalytic Mannich reaction, this α-amido sulfone reacts with acetylacetone (B45752) as a nucleophile. mdpi.com The resulting acyclic intermediate is then treated with hydrazine, which selectively forms a pyrazole (B372694) ring. mdpi.comresearchgate.net Subsequent cyclization, catalyzed by a Takemoto catalyst, affords the N-Boc protected isoindolinone-pyrazole hybrid with high enantiomeric excess. mdpi.com A similar reaction using dibenzylamine (B1670424) as the nucleophile yields an isoindolinone with an aminal substituent at the 3-position. mdpi.comresearchgate.net

A practical one-pot synthetic strategy has been developed for the efficient synthesis of structurally interesting and bioactive quinoline-based tetracycles. nih.govacs.orgscilit.com The key step is a tandem three-component reaction involving a heteroaromatic amine, methyl 2-formylbenzoate, and tert-butyl isonitrile. nih.govresearchgate.net This is followed by a trifluoroacetic acid (TFA)-mediated lactamization, which occurs via intramolecular aminolysis of the adjacent ester group to form the final tetracyclic product. nih.govacs.org This methodology has been successfully applied to generate a range of these complex heterocyclic systems. nih.gov

Building Block for Architecturally Complex Organic Molecules

In organic synthesis, a "building block" refers to a fundamental molecular unit with reactive functional groups that can be used to construct more complex molecules through defined chemical reactions. cymitquimica.comsigmaaldrich.com this compound exemplifies this concept perfectly. Its bifunctional nature allows it to act as a linchpin in assembling architecturally complex organic molecules, including natural products and novel hybrid structures. nih.govresearchgate.net

The syntheses of the diverse heterocyclic scaffolds discussed previously—isoindolinones, isobenzofuranones, and various fused systems—highlight its utility. acs.orgnih.gov For example, a Zn-mediated propargylation/lactamization cascade reaction using chiral N-tert-butanesulfinyl imines derived from 2-formylbenzoate provides an efficient pathway to chiral isoindolinones, which are themselves valuable intermediates. researchgate.netmdpi.com The ability to generate multiple stereocenters and complex ring systems in a controlled manner, often through cascade or multicomponent reactions, underscores the power of this building block in streamlining the synthesis of complex targets. beilstein-journals.orgmdpi.com

Contributions to Asymmetric Synthesis and Enantioselective Catalysis

Asymmetric synthesis, the synthesis of chiral compounds, is of paramount importance in medicinal chemistry, as the biological activity of a molecule often depends on its specific stereochemistry. Reactants based on 2-formylbenzoate are instrumental in several highly efficient asymmetric transformations. unisa.it

One of the most successful applications is in the synthesis of chiral 3-substituted isoindolinones, which are core structures in many pharmacologically active compounds. acs.org The synthesis begins with the condensation of a 2-formylbenzoate ester with a chiral auxiliary, such as (S)-tert-butylsulfinamide. This creates a chiral sulfinylimine intermediate. Subsequent deprotonation and alkylation of this intermediate proceed with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can then be removed to afford the desired 3-substituted isoindolinone with high enantiopurity. acs.org

Furthermore, α-amido sulfones derived from 2-formyl benzoates are key substrates in organocatalytic cascade reactions. acs.orgresearchgate.net For instance, a cascade aza-Henry/lactamization reaction catalyzed by a bifunctional organocatalyst (Takemoto's catalyst) produces 3-(nitromethyl)isoindolin-1-ones in excellent yields and with outstanding enantioselectivities, often reaching up to 98% enantiomeric excess (ee). acs.org Another powerful method is the ruthenium-catalyzed asymmetric addition of arylboronic acids to 2-formylbenzoates, which provides an atom-efficient route to chiral 3-aryl-isobenzofuranones (phthalides), another important class of bioactive molecules, with up to 99% ee. researchgate.net

| Methodology | Catalyst/Auxiliary | Product Type | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Diastereoselective Alkylation | (S)-tert-butylsulfinamide | 3-Substituted Isoindolinones | High diastereomeric ratios. acs.org |

| Cascade Aza-Henry/Lactamization | Takemoto's Catalyst (Organocatalyst) | 3-(Nitromethyl)isoindolin-1-ones | Up to 98% ee. acs.org |

| Asymmetric Arylation | Ruthenium/Me-BIPAM | 3-Aryl-isobenzofuranones | Up to 99% ee. researchgate.net |

Potential Utility in Combinatorial Chemistry Libraries

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. researchgate.net These libraries are then screened for biological activity to identify new drug leads. The efficiency of combinatorial synthesis relies heavily on robust reactions that can accommodate a wide variety of starting materials, and multicomponent reactions are particularly well-suited for this purpose. nih.gov

The ability of this compound to participate in multicomponent reactions, such as the tandem three-component synthesis of tetracycles, makes it a highly valuable building block for generating combinatorial libraries. acs.orgacs.org By using this compound as the constant core component, chemists can systematically vary the other inputs—for example, using hundreds of different amines and dozens of different isonitriles—to quickly produce a library containing thousands of unique, complex molecules. acs.org The stability of the tert-butyl ester group ensures that it survives the reaction conditions used to couple the other variable components. This approach allows for the efficient exploration of chemical space around a privileged scaffold, increasing the probability of discovering compounds with desired properties. researchgate.netnih.gov

| Constant Core | Variable Input 1 (Set A) | Variable Input 2 (Set B) | Library Size |

|---|---|---|---|

| This compound | 100 different amines | 20 different isonitriles | 2,000 unique compounds (100 x 20) |

Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms in Formylbenzoate Transformations

The transformation of 2-formylbenzoate (B1231588) esters into more complex heterocyclic structures, particularly isoindolinones, often begins with the formation of an imine. This initial condensation between the formyl group and a primary amine is a common first step in many multicomponent and cascade reactions. beilstein-journals.orglookchem.com The subsequent pathway depends on the other reactants, catalysts, and conditions employed.

For instance, in a copper-catalyzed three-component reaction with amines and terminal alkynes, the mechanism likely proceeds through the addition of a copper acetylide to the initially formed imine. This generates a secondary propargylamine (B41283) intermediate, which then undergoes an intramolecular nucleophilic attack on the ester carbonyl to form the final isoindolinone ring. beilstein-journals.org A similar pathway is proposed for reactions with ketones, where an intermediate formed via a Mannich-type reaction cyclizes intramolecularly to yield the lactam. beilstein-journals.org

In other cases, such as the reaction of Grignard reagents with an N-sulfinylimine derived from methyl 2-formylbenzoate, the mechanism involves the initial nucleophilic addition of the organometallic reagent to the imine. This is followed by a cyclization step to form an N-tert-butylsulfinylisoindolinone intermediate. researchgate.net

A proposed mechanism for the direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones involves the deprotonation at the C3 position, facilitated by the coordination of the sulfinyl group with a lithium base. The resulting carbanion is then alkylated, with the stereochemical outcome dictated by steric factors. acs.org

Stereochemical Control and Diastereoselectivity in Asymmetric Synthesis

Achieving high levels of stereochemical control is a central goal in modern organic synthesis. In reactions involving 2-formylbenzoate derivatives, the use of chiral auxiliaries and catalysts has proven highly effective for directing diastereoselectivity.

A prominent strategy involves the use of N-tert-butylsulfinamide as a chiral auxiliary. Condensation of methyl 2-formylbenzoate with (S)-tert-butylsulfinamide produces a chiral N-sulfinylimine. acs.org The subsequent reaction of this imine with nucleophiles, such as Grignard reagents, can proceed with high diastereoselectivity to yield enantioenriched 3-substituted isoindolinones. researchgate.netnih.gov The sulfinyl group acts as a powerful stereodirecting element during the nucleophilic addition.

Furthermore, this chiral auxiliary enables highly diastereoselective direct alkylation. acs.org Deprotonation of (S)-2-(tert-butylsulfinyl)-isoindolin-1-one, synthesized from methyl 2-formylbenzoate, with a strong base like lithium diisopropylamide (LDA) creates a chiral carbanion. The subsequent alkylation with various electrophiles affords 3-substituted isoindolinones with excellent diastereomeric ratios, as detailed in the table below. acs.org

Table 1: Diastereoselectivity in the Alkylation of (S)-2-(tert-butylsulfinyl)-isoindolin-1-one acs.org

| Alkylating Agent (R-X) | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| BnBr | 3 | 89 | 96:4 |

| CH₂=CHCH₂Br | 4 | 91 | 96:4 |

| HC≡CCH₂Br | 5 | 88 | 97:3 |

| (CH₃)₂CHI | 6 | 76 | 95:5 |

| 4-MeO-C₆H₄CH₂Br | 7 | 92 | 97:3 |

| 1-Bromomethylnaphthalene | 9 | 93 | 98:2 |

This high level of control is attributed to the steric and electronic properties of the N-tert-butylsulfinyl group, which directs the approach of the incoming electrophile.

Role of Steric Hindrance in Direct Alkylation Processes

Steric hindrance plays a critical role in governing the regioselectivity and stereoselectivity of reactions involving tert-butyl 2-formylbenzoate and its derivatives. The bulky tert-butyl group, whether on the ester or an auxiliary, can significantly influence reaction outcomes.

In the direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones, the steric bulk of the tert-butyl group is paramount for achieving high diastereoselectivity. acs.org The proposed mechanism suggests that coordination between the lithium base and the sulfinyl oxygen orients the bulky tert-butyl group in a way that shields one face of the molecule. Consequently, the base selectively removes the less sterically hindered pro-S hydrogen at the C3 position. The incoming alkylating agent then preferentially approaches the resulting planar carbanion from the face opposite to the bulky tert-butyl group, leading to the observed major diastereomer. acs.org

The influence of steric hindrance is also evident in multicomponent reactions. In a scandium-catalyzed cascade reaction of methyl 2-formylbenzoate, amines, and trimethylsilylcyanide (TMSCN), most alkylamines performed well. However, when the highly hindered tert-butylamine (B42293) was used as the amine component, only a trace amount of the desired product was obtained, highlighting how steric bulk can impede reactivity. lookchem.com Similarly, in certain palladium-catalyzed three-component reactions, while various substituents are tolerated, significant steric hindrance near the reaction site can lead to a decrease in yield. nih.gov

Kinetic and Thermodynamic Analysis of Reactions

While specific kinetic and thermodynamic studies on this compound are not extensively documented, analysis of analogous systems provides insight into the methodologies used to probe these reaction parameters. Such studies are essential for understanding whether a reaction is under kinetic or thermodynamic control, which can be crucial for optimizing product distribution. libretexts.orglibretexts.org

Kinetic analysis typically involves monitoring the concentration of reactants and products over time to determine reaction rates and rate laws. nih.gov For example, in the synthesis of imidazolines from methyl 4-formylbenzoate (B8722198), the reaction progress was monitored to study the effect of different solvents on the reaction rate and selectivity. Polar solvents were found to accelerate the reaction, likely by stabilizing ionic intermediates, but this sometimes came at the cost of lower selectivity due to faster byproduct formation. rsc.org

Table 2: Effect of Solvent on the Three-Component Synthesis of a 2-Imidazoline Derivative rsc.org

| Solvent | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Toluene | 96 | 15 | 99 |

| 2-MeTHF | 96 | 99 | 98 |

| Ethyl lactate | 48 | 99 | 95 |

| Propylene carbonate | 48 | 99 | 95 |

| DMSO | 24 | 99 | 80 |

Thermodynamic analysis focuses on the relative stability of reactants, intermediates, and products. libretexts.org In reactions with multiple possible products, conditions can be chosen to favor either the fastest-forming product (kinetic control) or the most stable product (thermodynamic control). libretexts.org For instance, in the Wittig reaction, salt-free conditions can favor the kinetically controlled cis-olefin, whereas the presence of lithium salts can lead to the thermodynamically more stable trans-olefin. rsc.org These principles are directly applicable to the complex transformations of 2-formylbenzoates, where multiple isomeric products are often possible.

Catalytic Cycles and Ligand Effects in Metal-Mediated Processes

Metal-mediated reactions are pivotal in the functionalization of 2-formylbenzoate derivatives. The mechanism of these transformations is described by a catalytic cycle, which illustrates the sequential steps the metal catalyst undergoes. The choice of metal (e.g., palladium, nickel, copper, rhodium) and, crucially, the ligands coordinated to it, can profoundly influence the efficiency, selectivity, and even the reaction pathway itself. rhhz.netnsf.govnih.gov

A general catalytic cycle for a nickel- or palladium-catalyzed cross-coupling reaction typically involves three main steps:

Oxidative Addition: The low-valent metal center (e.g., Pd(0) or Ni(0)) inserts into the bond of an electrophile (like an aryl halide), forming a higher-valent organometallic species. princeton.edu

Transmetalation (for cross-coupling) or Migratory Insertion (for Heck-type reactions): In cross-coupling, a second organic group is transferred to the metal center from an organometallic reagent. In Heck-type reactions, an alkene coordinates to the metal and then inserts into the metal-carbon bond. acs.org

Reductive Elimination: The two coupled organic fragments are expelled from the metal center, forming the final product and regenerating the low-valent catalyst to re-enter the cycle. nsf.gov

Ligand effects are a cornerstone of modern catalysis. Ligands, such as phosphines and N-heterocyclic carbenes (NHCs), modulate the steric and electronic properties of the metal center. nih.gov

Electronic Effects: Electron-donating ligands increase the electron density on the metal, which generally accelerates the oxidative addition step but may slow down reductive elimination. rhhz.net

Steric Effects: Bulky ligands can promote reductive elimination, prevent catalyst deactivation (e.g., formation of inactive dimers), and control selectivity. rsc.orgchinesechemsoc.org For example, in nickel-catalyzed C-H alkynylation/annulation cascades to form 3-alkylidene isoindolinones, the Z/E selectivity is attributed mainly to the steric hindrance created by substituents on the substrates and influenced by the ligand environment. nih.gov In some nickel-catalyzed arylations, the use of a bulky NHC ligand is key to achieving high enantioselectivity by preventing competing side reactions. chinesechemsoc.org

In a palladium-catalyzed three-component reaction involving an ethynylbenzamide, a secondary amine, and carbon monoxide, a proposed catalytic cycle begins with the formation of an alkynylpalladium intermediate, which then undergoes carbonylation. Subsequent reductive substitution by the amine and cyclization yields the methyleneisoindolinone product. beilstein-journals.org The choice of phosphine (B1218219) ligand in such processes is critical for catalyst stability and activity. beilstein-journals.org

Pathways for Cascade and Multicomponent Reactions

Cascade (or tandem) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow the construction of complex molecules from simple precursors in a single pot. mdpi.com this compound and its analogs are ideal substrates for these reactions, as the ortho-formyl and ester groups can participate in sequential intramolecular reactions following an initial intermolecular event.

Several MCRs have been developed for the synthesis of isoindolinone derivatives:

Copper-Catalyzed A³ Coupling/Cyclization: A three-component reaction of a 2-formylbenzoate ester, a primary amine, and a terminal alkyne, catalyzed by copper salts, yields propargylisoindolinones. The proposed pathway involves the initial formation of an imine, followed by the addition of a copper acetylide species and subsequent intramolecular lactamization. beilstein-journals.org

Scandium-Catalyzed Strecker/Lactamization Cascade: Methyl 2-formylbenzoate reacts with an amine and trimethylsilylcyanide (TMSCN) in the presence of a scandium triflate (Sc(OTf)₃) catalyst. The pathway proceeds via a Strecker reaction to form an α-aminonitrile intermediate, which then undergoes intramolecular cyclization to afford an N-substituted 3-oxoisoindoline-1-carbonitrile. lookchem.com

Ugi/Amidation Sequence: Methyl 2-formylbenzoate can be used as the aldehyde component in an Ugi three-component reaction with an amine and an isocyanide. The resulting intermediate undergoes a subsequent intramolecular amidation to generate various benzo-fused γ-lactam analogues. thieme-connect.com

Groebke-Blackburn-Bienaymé (GBB)/Lactamization Tandem Reaction: A GBB three-component reaction between an aminopyridine, methyl 2-formylbenzoate, and a cleavable isocyanide generates an intermediate with a secondary amine. This amine can then participate in an intramolecular cyclization with the methyl ester to form a complex tetracyclic lactam structure. rug.nl

These examples demonstrate how the dual functionality of 2-formylbenzoate esters can be harnessed in elegant cascade sequences to rapidly build molecular complexity from simple and readily available starting materials.

Derivatives and Analogues of Tert Butyl 2 Formylbenzoate in Academic Research

Halogenated Derivatives

The introduction of halogen atoms onto the formylbenzoate ring significantly influences the molecule's electronic properties and provides a handle for further chemical transformations, such as cross-coupling reactions.

A selection of halogenated derivatives and their research applications are summarized below:

| Compound Name | Research Application |

| tert-Butyl 3-bromo-5-formylbenzoate | Intermediate in the synthesis of selective P2X3 receptor antagonists for pain treatment. researchgate.net |

| tert-Butyl 3,5-difluoro-4-formylbenzoate | Precursor in the multi-step synthesis of novel imidazopyridine compounds. google.com |

| Methyl 4-chloro-2-formylbenzoate | Building block for heterocyclic compounds, such as benzo-fused γ-lactams, via multicomponent reactions. |

| tert-Butyl 4-bromo-3-formylbenzoate | Key intermediate in the synthesis of inhibitors targeting the YAP/TAZ-TEAD protein-protein interaction, a target in cancer therapy. google.com |

tert-Butyl 3-bromo-5-formylbenzoate is a notable example, prepared through selective metal-halogen exchange reactions. researchgate.net Its utility has been demonstrated in patent literature as a key intermediate for preparing compounds aimed at treating pain by modulating P2X3 receptors. sigmaaldrich.com Similarly, tert-butyl 3,5-difluoro-4-formylbenzoate serves as a crucial starting material in the synthesis of complex heterocyclic systems, such as novel imidazopyridine derivatives. google.com

The chlorine-containing analogue, Methyl 4-chloro-2-formylbenzoate , is valued as a versatile building block in organic synthesis. Its reactivity is harnessed in Ugi-type multicomponent reactions to create benzo-fused γ-lactams, which are significant structures in medicinal chemistry.

In the field of oncology research, tert-butyl 4-bromo-3-formylbenzoate has been used as a key intermediate. google.com It is employed in the synthesis of molecules designed to inhibit the YAP/TAZ-TEAD interaction, which is a critical signaling pathway implicated in the development and progression of various cancers. google.com

Methyl Ester Analogues

Replacing the tert-butyl ester with a methyl ester offers a different reactivity profile and solubility. The most prominent analogue in this class is Methyl 2-formylbenzoate (B1231588) .

This compound is a widely used precursor in the synthesis of a variety of biologically active molecules and heterocyclic systems. acs.org Research has shown it to be a valuable starting material for creating compounds with potential pharmaceutical applications. acs.org A significant application is in the asymmetric synthesis of 3-substituted isoindolinones, which are core structures in many natural products and drug candidates. acs.org The synthesis involves the condensation of methyl 2-formylbenzoate with a chiral sulfinamide, followed by reduction and cyclization. acs.org Furthermore, it serves as a substrate in reactions to produce phthalides, which are crucial skeletons in many natural and biologically significant molecules.

Positional Isomers

The arrangement of substituents on the benzene (B151609) ring is critical to a molecule's function. tert-Butyl 4-formylbenzoate (B8722198) , a positional isomer of the parent compound, places the formyl and tert-butoxycarbonyl groups in a para-relationship.

This isomer has been utilized as a starting material in the total synthesis of complex pharmaceutical agents. mdpi.com Notably, it was a key precursor in a reported synthetic route to Pemetrexed, an antifolate chemotherapy drug used in the treatment of certain cancers. mdpi.com In other research, this isomer and its derivatives were investigated in the development of potentiators for GluN2C-containing NMDA receptors. mdpi.com However, in this specific study, analogues containing the bulkier tert-butyl ester were found to be inactive compared to those with smaller ester groups like ethyl esters. The reduction of the formyl group in tert-butyl 4-formylbenzoate using sodium borohydride (B1222165) to yield the corresponding alcohol has also been documented in synthetic procedures.

Sulfinyl-Substituted Derivatives

The reaction of the formyl group of formylbenzoates with chiral tert-butylsulfinamide creates N-tert-butanesulfinyl imines. These intermediates are powerful tools in asymmetric synthesis for the stereocontrolled construction of chiral amines.

Research has demonstrated that N-tert-butanesulfinyl imines derived from methyl 2-formylbenzoate are particularly useful. acs.orgacs.orgnih.gov They undergo highly diastereoselective additions with various nucleophiles. For example, indium-mediated allylation of these imines in aqueous media provides an efficient pathway to chiral homoallylic amines. acs.orgnih.gov This methodology has been extended to the synthesis of pharmacologically important 3-allyl isoindolinone compounds with high enantioselectivity. acs.orgfigshare.com Additionally, direct alkylation of the corresponding chiral N-tert-butylsulfinyl-isoindolinones, formed in a two-step process from methyl 2-formylbenzoate, allows for the synthesis of a variety of 3-substituted isoindolinones in excellent yields and high diastereomeric ratios. acs.org

Metal Complexes of Formylbenzoate Ligands

The carboxylate and formyl groups of formylbenzoates can act as ligands, binding to metal ions to form coordination complexes with interesting structural and physical properties. Research has focused on complexes of 4-formylbenzoate with various transition metals.

Studies have reported the synthesis and characterization of copper(II), zinc(II), and cadmium(II) complexes with 4-formylbenzoate and an ancillary 1,10-phenanthroline (B135089) ligand. acs.orgresearchgate.netnih.gov

Structural and Property Data of Formylbenzoate Metal Complexes

| Metal Ion | Complex Geometry | Key Finding |

|---|---|---|

| Copper(II) | Distorted square-pyramidal acs.orgresearchgate.net | Exhibits weak ferromagnetic interactions at low temperatures. researchgate.net |

| Zinc(II) | Distorted square-pyramidal acs.org | The complex is fluorescent and shows sensitivity for detecting nitroaniline isomers. acs.orgresearchgate.net |

| Cadmium(II) | Mononuclear and dinuclear species observed acs.org | The complex is fluorescent and can be used for chemical sensing applications. acs.orgresearchgate.net |

The crystal structure of the copper(II) complex, (1,10-phenanthroline)bis(4-formylbenzoate)(aqua)copper(II), reveals a six-coordinate, distorted square-pyramidal geometry. acs.org In contrast, the zinc(II) and cadmium(II) complexes are fluorescent. acs.orgresearchgate.netresearchgate.net This emission is quenched upon interaction with certain analytes, such as nitroanilines, suggesting their potential use as fluorescent chemical sensors. acs.orgresearchgate.net The sensing mechanism is proposed to involve an electron transfer from the excited state of the complex to the analyte. acs.orgresearchgate.net

Future Research Directions and Emerging Applications of Tert Butyl 2 Formylbenzoate

Development of Novel and Sustainable Synthetic Methodologies

The demand for greener and more cost-effective chemical processes is a major driver of contemporary research. While methods for synthesizing formylbenzoate derivatives exist, future efforts will likely focus on improving their environmental footprint and economic viability.

Research is geared towards developing synthetic routes that minimize hazardous reagents and waste. This includes the exploration of catalyst systems that are recyclable and operate under milder, solvent-free conditions. rsc.org For instance, the use of Brønsted acidic ionic liquid gels has been reported for the synthesis of related heterocyclic structures, offering high yields and catalyst reusability for up to five consecutive runs. rsc.org Another approach involves using phosphonium (B103445) acidic ionic liquids under solvent-free conditions. rsc.org The development of photocatalytic systems, such as using eosin (B541160) Y with a simple blue LED, represents a move towards energy-efficient and sustainable synthesis. rsc.org

Furthermore, improving the efficiency of existing methods is crucial. Transition metal-catalyzed carbonylation reactions are a common choice for preparing benzoate (B1203000) esters from aryl bromides, but alternative methods involving metallation or metal-halogen exchange often require cryogenic conditions. orgsyn.org Future research could focus on developing more robust catalysts that operate at ambient temperatures and are compatible with a wider range of functional groups, thereby improving upon current methodologies. orgsyn.org The development of processes that utilize air as the oxidant under base-free conditions also represents a significant step towards greener synthesis protocols. rsc.org

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The ortho-positioning of the aldehyde and tert-butyl ester groups in tert-Butyl 2-formylbenzoate (B1231588) allows for unique intramolecular reactions and cascade sequences. While many reactions are known, there is still significant potential to discover new reactivity patterns.

Future work will likely delve deeper into multicomponent reactions (MCRs) and cascade sequences that leverage the compound's bifunctionality. keyanzhidian.comscilit.com Researchers are exploring catalyst-free spontaneous cascade reactions, such as the aza-Mannich/lactamization sequence, which can efficiently build complex polycyclic δ-lactams from 2-formylbenzoate derivatives. mdpi.com Similarly, tandem three-component reactions followed by intramolecular aminolysis have been developed to create structurally interesting and bioactive quinoline-based tetracycles. scilit.com

The exploration of asymmetric catalysis using 2-formylbenzoate esters as substrates is another fertile ground for research. acs.orgresearchgate.net For example, a zinc-mediated propargylation/lactamization cascade reaction using chiral N-tert-butanesulfinyl imines derived from 2-formylbenzoates allows for the synthesis of chiral isoindolinones with high diastereoselectivity. mdpi.com The development of organocatalytic direct Mannich-lactamization sequences can deliver pharmacologically important isoindolinones with high enantioselectivity. researchgate.net Investigating the gas-phase reactivity, such as the decarboxylation of 2-formylbenzoate to yield the highly reactive 2-formylphenide, could also open up new synthetic pathways. mpg.de

| Reaction Type | Starting Material Derivative | Key Transformation | Product Class | Reference |

| Multicomponent Reaction | Methyl 2-formylbenzoate | Ugi-type MCRs under acidic conditions | Heterocyclic scaffolds | keyanzhidian.com |

| Tandem Three-Component Reaction | Methyl 2-formylbenzoate | Reaction with heteroaromatic amine and isonitrile, followed by lactamization | Quinoline-based tetracycles | scilit.com |

| Asymmetric Cascade Reaction | 2-formylbenzoate-derived N-tert-butanesulfinyl imines | Zn-mediated propargylation/lactamization | Chiral isoindolinones | mdpi.com |

| Asymmetric Alkylation | (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones (from methyl 2-formylbenzoate) | Deprotonation with LDA and alkylation | 3-substituted isoindolinones | acs.org |

| Catalyst-Free Cascade | 2-formylphenyl acetate (B1210297) | Spontaneous aza-Mannich/lactamization | Polycyclic δ-lactams | mdpi.com |

Expanding the Scope of Complex Molecule Synthesis

Tert-Butyl 2-formylbenzoate and its analogs are valuable building blocks for constructing complex molecular architectures found in natural products and pharmaceuticals. cymitquimica.com The isoindolinone core, readily accessible from 2-formylbenzoates, is a key structural motif in various therapeutic agents and natural alkaloids like (+)-lennoxamine. acs.org

Future applications will see this building block used in the synthesis of increasingly complex and biologically active molecules. For example, tert-butyl-4-formylbenzoate has been used as a starting material in a multistep synthesis of Pemetrexed, an antifolate chemotherapy drug. mdpi.com Derivatives of 2-formylbenzoate are also crucial precursors for synthesizing PET radiotracers, such as [¹⁸F]BCPP-EF, which is used for imaging mitochondrial complex I in the study of neurodegenerative diseases like Parkinson's. frontiersin.org The development of synthetic routes to chiral 1-substituted 2,3-dihydroisoindoles from these precursors further expands their utility in drug discovery projects. acs.org The versatility of the formylbenzoate scaffold makes it an excellent starting point for creating libraries of complex molecules for high-throughput screening and drug discovery. scilit.com

| Target Molecule/Scaffold | Precursor | Therapeutic Area/Application | Reference |

| Pemetrexed | tert-Butyl-4-formylbenzoate | Oncology (Antifolate) | mdpi.com |

| Isoindolinone Scaffolds | Methyl 2-formylbenzoate | Drug Discovery (e.g., Dopamine D4 inhibitors, anxiolytics) | acs.org |

| [¹⁸F]BCPP-EF (PET Tracer) | Related Pyridazinone Fragments | Neuroimaging (Parkinson's Disease) | frontiersin.org |

| Quinoline-based tetracycles | Methyl 2-formylbenzoate | Drug Discovery (Kinase inhibitors) | scilit.com |

Integration into Automated Chemical Synthesis Platforms

The push for higher efficiency and reproducibility in chemical research has led to the development of automated synthesis platforms. These systems can accelerate the discovery of new materials and drug candidates by performing numerous reactions in parallel with high precision. kit.edusynplechem.com

This compound and similar versatile building blocks are ideal candidates for integration into these automated workflows. Automated systems can rapidly explore a wide range of reaction conditions or combine a set of building blocks to generate large libraries of compounds for screening. kit.edu For example, an automated 1536-well nanoscale synthesis platform has already been used to perform an intramolecular Ugi-tetrazole multicomponent reaction using methyl 2-formylbenzoate, demonstrating the feasibility of using such precursors in high-throughput synthesis. rsc.org

Future research will focus on expanding the types of reactions involving formylbenzoates that can be automated. This includes developing robust protocols for flow chemistry and integrating them with robotic platforms that handle reagent preparation, reaction execution, and product purification. synplechem.com The development of fully automated synthesis modules for specific targets, as has been done for the [¹⁸F]BCPP-EF radiotracer, showcases the potential for reliable, on-demand production of complex molecules derived from this scaffold. frontiersin.org Ultimately, the goal is to create autonomous systems that can design, execute, and analyze chemical reactions, with building blocks like this compound serving as key inputs in a programmable chemical synthesis process. nih.gov

Advanced Computational Design of Next-Generation Formylbenzoate-Based Materials

Computational chemistry and materials simulation are becoming indispensable tools for predicting molecular properties and designing new materials from the ground up. These methods can guide experimental work, saving time and resources.

For formylbenzoate-based structures, computational tools can be used to predict reactivity, explore reaction mechanisms, and design novel materials with tailored properties. researchgate.netnist.gov For instance, Density Functional Theory (DFT) studies can be employed to understand the stereochemical outcomes of asymmetric reactions involving formylbenzoate derivatives by modeling the transition states of the reaction. acs.org Computational calculations have also been used to study ionomers based on poly(dimethoxybenzene-co-methyl 4-formylbenzoate), indicating their role in materials science. acs.org

The future will see a tighter integration of computational design and experimental synthesis. First-principles calculations can predict the fundamental properties of materials, which can then be used in higher-level models like the CALPHAD (Calculation of Phase Diagrams) approach to design multicomponent systems. nist.gov This integrated framework allows for the in silico design of novel polymers, metal-organic frameworks (MOFs), or functional dyes based on the formylbenzoate scaffold. researchgate.netvulcanchem.com By predicting properties such as electronic structure, optical absorption, and binding affinity, computational design can accelerate the discovery of next-generation materials for applications in electronics, gas sensing, and diagnostics. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.